Cas no 62306-81-4 (Rutaevin acetate)
Rutaevin acetate structure
Product Name:Rutaevin acetate
CAS No:62306-81-4
MF:C28H32O10
MW:528.547689437866
CID:2022585
PubChem ID:131676076
Update Time:2025-04-21
Rutaevin acetate Chemical and Physical Properties
Names and Identifiers
-
- Rutaevin acetate
- rutaevine acetate
- 62306-81-4
- DTXSID901098514
- FS-7450
- CS-0159021
- E88942
- (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
- HY-N9232
- AKOS040762287
- Rutaevin 7-acetate
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione, 4-(acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-, (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-
- [(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-yl] acetate
- (1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),?.0(2),(1)?.0(1)?,(1)?.0(1)?,(2)?]docosan-12-yl acetate
- (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
-
- Inchi: 1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1
- InChI Key: YBJGIQUVRQCMSY-VZGSZHHKSA-N
- SMILES: O1[C@@H]2C(=O)O[C@@H](C3=COC=C3)[C@]3(C)CC[C@@H]4[C@@]56COC(C[C@@H]5OC(C)(C)[C@H]6C([C@@H]([C@@]4(C)[C@]132)OC(C)=O)=O)=O
Computed Properties
- Exact Mass: 528.19954721g/mol
- Monoisotopic Mass: 528.19954721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 38
- Rotatable Bond Count: 3
- Complexity: 1150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 131Ų
Experimental Properties
- Color/Form: Powder
Rutaevin acetate Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
62306-81-4 (Rutaevin acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk